2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide
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Overview
Description
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including an acetylpiperidine, a chloro group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe imidazole moiety is usually synthesized separately and then coupled to the benzamide core using a suitable coupling reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination, and nucleophiles like amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide
- **2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(pyridin-2-yl)methyl]benzamide
Uniqueness
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-13-11-22-19(23-13)12-24(3)20(27)17-10-15(21)4-5-18(17)28-16-6-8-25(9-7-16)14(2)26/h4-5,10-11,16H,6-9,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFVGWCIQMWEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN(C)C(=O)C2=C(C=CC(=C2)Cl)OC3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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